molecular formula C5H11NO5 B14125797 (3-Methyloxetan-3-yl)methanol;nitric acid CAS No. 84051-81-0

(3-Methyloxetan-3-yl)methanol;nitric acid

Cat. No.: B14125797
CAS No.: 84051-81-0
M. Wt: 165.14 g/mol
InChI Key: RHPCGMUWYDDVCF-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methanol;nitric acid is a compound with the CAS number 84051-81-0. It is a combination of (3-Methyloxetan-3-yl)methanol and nitric acid, which are both significant in various chemical processes. This compound is known for its unique structure and properties, making it valuable in different scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with methanol under controlled conditions. The addition of nitric acid to this compound can be achieved through nitration reactions, where nitric acid acts as a nitrating agent. The reaction conditions often include maintaining a low temperature and using a solvent like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of (3-Methyloxetan-3-yl)methanol;nitric acid involves large-scale nitration processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methanol;nitric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amino-substituted compounds, and other functionalized derivatives .

Scientific Research Applications

(3-Methyloxetan-3-yl)methanol;nitric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methanol;nitric acid involves its interaction with molecular targets through nitration and oxidation processes. The nitro group can participate in various biochemical pathways, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

84051-81-0

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methanol;nitric acid

InChI

InChI=1S/C5H10O2.HNO3/c1-5(2-6)3-7-4-5;2-1(3)4/h6H,2-4H2,1H3;(H,2,3,4)

InChI Key

RHPCGMUWYDDVCF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CO.[N+](=O)(O)[O-]

Origin of Product

United States

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